molecular formula C28H32N4O2S B15105345 1-[2-(1-benzylpiperidin-4-yl)ethyl]-5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,5-dihydro-1H-pyrrol-3-ol

1-[2-(1-benzylpiperidin-4-yl)ethyl]-5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,5-dihydro-1H-pyrrol-3-ol

Cat. No.: B15105345
M. Wt: 488.6 g/mol
InChI Key: YHCAXJUOGWILFH-UHFFFAOYSA-N
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Description

1-[2-(1-benzylpiperidin-4-yl)ethyl]-5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,5-dihydro-1H-pyrrol-3-ol is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a unique structure that combines a piperidine ring, a thiazole ring, and a pyrrole ring, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(1-benzylpiperidin-4-yl)ethyl]-5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,5-dihydro-1H-pyrrol-3-ol involves multiple steps, starting with the preparation of key intermediates. The process typically includes:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions involving benzylamine and other reagents.

    Thiazole Ring Formation: The thiazole ring is formed by reacting 4-methoxyphenyl isothiocyanate with appropriate precursors.

    Pyrrole Ring Formation: The pyrrole ring is synthesized through cyclization reactions involving suitable starting materials.

    Coupling Reactions: The final compound is obtained by coupling the piperidine, thiazole, and pyrrole intermediates under specific reaction conditions, such as the use of catalysts and solvents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

1-[2-(1-benzylpiperidin-4-yl)ethyl]-5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,5-dihydro-1H-pyrrol-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

1-[2-(1-benzylpiperidin-4-yl)ethyl]-5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,5-dihydro-1H-pyrrol-3-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-(1-benzylpiperidin-4-yl)ethyl]-5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,5-dihydro-1H-pyrrol-3-ol involves interaction with specific molecular targets, such as muscarinic receptors . The compound acts as an antagonist, blocking the activity of these receptors and modulating neurotransmitter release. This mechanism is particularly relevant in the context of neurological diseases, where dysregulation of neurotransmitter systems plays a key role.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(1-benzylpiperidin-4-yl)ethyl]-5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,5-dihydro-1H-pyrrol-3-ol is unique due to its combination of a piperidine ring, a thiazole ring, and a pyrrole ring. This structural complexity contributes to its distinct pharmacological profile and potential therapeutic applications.

Properties

Molecular Formula

C28H32N4O2S

Molecular Weight

488.6 g/mol

IUPAC Name

1-[2-(1-benzylpiperidin-4-yl)ethyl]-5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2H-pyrrol-3-ol

InChI

InChI=1S/C28H32N4O2S/c1-34-23-9-7-22(8-10-23)24-19-35-28(30-24)26-25(33)18-32(27(26)29)16-13-20-11-14-31(15-12-20)17-21-5-3-2-4-6-21/h2-10,19-20,29,33H,11-18H2,1H3

InChI Key

YHCAXJUOGWILFH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)C3=C(CN(C3=N)CCC4CCN(CC4)CC5=CC=CC=C5)O

Origin of Product

United States

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